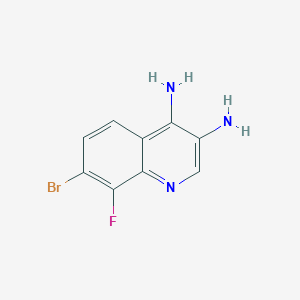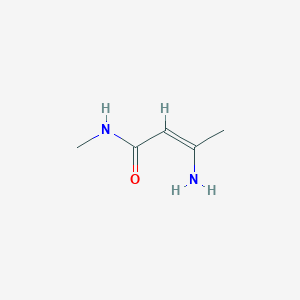![molecular formula C11H17Cl B13205405 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Chloromethyl)cyclopropyl]bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves the chloromethylation of cyclopropyl derivatives followed by a series of cycloaddition reactions. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling the temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methylene chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
科学的研究の応用
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other members of the norbornane family, such as:
Norbornane: A simpler bicyclic compound.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a similar structure.
Uniqueness
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane is unique due to its chloromethyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H17Cl |
|---|---|
分子量 |
184.70 g/mol |
IUPAC名 |
2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2 |
InChIキー |
KMOPXHBLXJUOBH-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2C3(CC3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



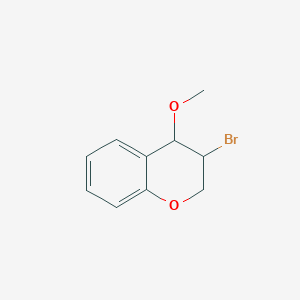
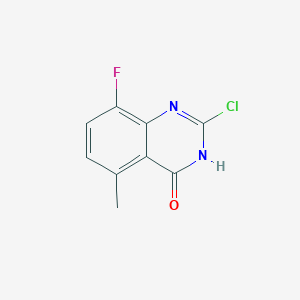

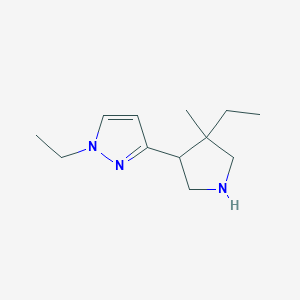
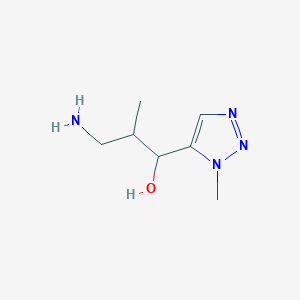

![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

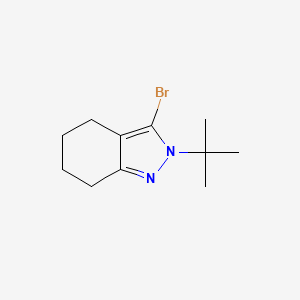
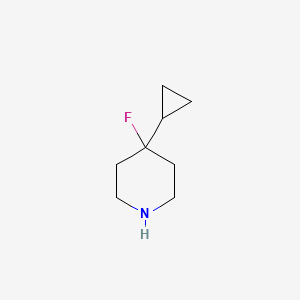
amine](/img/structure/B13205387.png)
